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molecular formula C8H5IS B1589447 2-Iodo-benzo[b]thiophene CAS No. 36748-89-7

2-Iodo-benzo[b]thiophene

Cat. No. B1589447
M. Wt: 260.1 g/mol
InChI Key: XNCFWDHWACGQBN-UHFFFAOYSA-N
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Patent
US08138187B2

Procedure details

Butyllithium 1.6 M in hexane (112.5 ml, 180 mmol) and abs. ether (70 ml) was initially introduced into a 500 ml three-necked flask under an argon atmosphere and the mixture was cooled to 0° C. in an ice bath. Benzothiophene (20.1 g, 150 mmol) then dissolved in abs. ether (40 ml) and the solution added dropwise in the course of 30 minutes, while cooling with ice, and the mixture subsequently stirred in an ice bath for 2.5 h. The reaction mixture stood in a refrigerator overnight. Iodine (75.0 g) and abs. ether (50 ml) were initially introduced into a 500 ml three-necked flask under an argon atmosphere and the solution of the lithium compound was added dropwise, while cooling with ice. The mixture was warmed slowly to room temperature, hydrolysed with water and washed with sodium thiosulfate solution and the organic phase was dried over sodium sulfate. The reaction solution was then concentrated i. vac. and the residue was purified by means of flash chromatography with cyclohexane. Yield: 24.1 g (62%) semi-solid, pale brown crystals
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
112.5 mL
Type
reactant
Reaction Step Two
Quantity
20.1 g
Type
reactant
Reaction Step Three
Quantity
75 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Quantity
50 mL
Type
solvent
Reaction Step Seven
Name
Quantity
40 mL
Type
solvent
Reaction Step Eight
Name
Quantity
70 mL
Type
solvent
Reaction Step Nine

Identifiers

REACTION_CXSMILES
C([Li])CCC.CCCCCC.[S:12]1[C:16]2[CH:17]=[CH:18][CH:19]=[CH:20][C:15]=2[CH:14]=[CH:13]1.[I:21]I.[Li]>O.CCOCC>[I:21][C:13]1[S:12][C:16]2[CH:17]=[CH:18][CH:19]=[CH:20][C:15]=2[CH:14]=1 |^1:22|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Step Two
Name
Quantity
112.5 mL
Type
reactant
Smiles
CCCCCC
Step Three
Name
Quantity
20.1 g
Type
reactant
Smiles
S1C=CC2=C1C=CC=C2
Step Four
Name
Quantity
75 g
Type
reactant
Smiles
II
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li]
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Seven
Name
Quantity
50 mL
Type
solvent
Smiles
CCOCC
Step Eight
Name
Quantity
40 mL
Type
solvent
Smiles
CCOCC
Step Nine
Name
Quantity
70 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture subsequently stirred in an ice bath for 2.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while cooling with ice
CUSTOM
Type
CUSTOM
Details
stood in a refrigerator overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
while cooling with ice
WASH
Type
WASH
Details
washed with sodium thiosulfate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase was dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
The reaction solution was then concentrated i
CUSTOM
Type
CUSTOM
Details
and the residue was purified by means of flash chromatography with cyclohexane

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
Smiles
IC1=CC2=C(S1)C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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